2-Methylpyrazine;perchloric acid
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Overview
Description
2-Methylpyrazine is an organic compound with the molecular formula C5H6N2. It is a type of pyrazine, which is a class of aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the ring. Perchloric acid, with the formula HClO4, is a strong acid commonly used in analytical chemistry and as a reagent in various chemical reactions. The combination of 2-Methylpyrazine and perchloric acid can lead to interesting chemical behaviors and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyrazine can be synthesized through several methods. One common method involves the condensation of methylglyoxal with ethylenediamine . Another method is the catalytic dehydrogenation of 2-methylpiperazine . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields.
Industrial Production Methods: In industrial settings, 2-Methylpyrazine is often produced using vapor-phase catalytic processes. For example, the reaction of ethylenediamine with propylene glycol over a heterogeneous catalyst can yield 2-Methylpyrazine . The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of strong oxidizing agents like bromamine-B in perchloric acid medium, 2-Methylpyrazine can be oxidized to its corresponding N-oxide .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Methylpyrazine include bromamine-B, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction pathway and the yield of the desired products.
Major Products: The major products formed from the reactions of 2-Methylpyrazine depend on the specific reaction conditions. For example, oxidation reactions typically yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
2-Methylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 2-Methylpyrazine derivatives have been studied for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties . In the food industry, pyrazines, including 2-Methylpyrazine, are used as flavor additives due to their characteristic nutty and roasted aromas .
Mechanism of Action
The mechanism of action of 2-Methylpyrazine and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, 2-Methylpyrazine can interact with proteins and enzymes, leading to changes in their activity and function . The specific molecular targets and pathways depend on the particular application and the chemical structure of the derivative being studied.
Comparison with Similar Compounds
2-Methylpyrazine is part of a larger family of pyrazines, which includes compounds like 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine, and 2-Acetylpyrazine . These compounds share similar chemical structures but differ in the number and position of substituents on the pyrazine ring. The unique properties of 2-Methylpyrazine, such as its specific aroma and reactivity, distinguish it from other pyrazines and make it valuable for certain applications .
Conclusion
2-Methylpyrazine, in combination with perchloric acid, exhibits unique chemical behaviors and has diverse applications in various fields
Properties
CAS No. |
62085-09-0 |
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Molecular Formula |
C10H13ClN4O4 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
2-methylpyrazine;perchloric acid |
InChI |
InChI=1S/2C5H6N2.ClHO4/c2*1-5-4-6-2-3-7-5;2-1(3,4)5/h2*2-4H,1H3;(H,2,3,4,5) |
InChI Key |
ROVBPTGIUGJZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1.CC1=NC=CN=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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